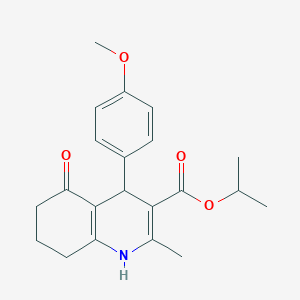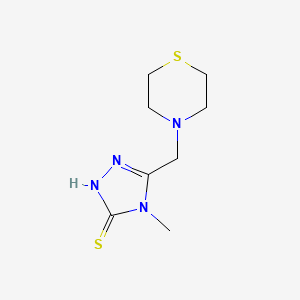![molecular formula C14H13BrN4OS B4890948 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide, also known as MPTP hydrobromide, is a chemical compound with potential applications in scientific research. This compound is a thiazole derivative that has been shown to possess interesting biological properties, including potential antitumor and antiviral activities. In
作用机制
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound hydrobromide has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in cell cycle regulation. Additionally, this compound hydrobromide has been shown to inhibit the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound hydrobromide has been shown to possess several biochemical and physiological effects. In addition to its antitumor and antiviral activities, this compound hydrobromide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound hydrobromide has been shown to inhibit the expression of certain genes that are involved in inflammation and immune response.
实验室实验的优点和局限性
One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide in lab experiments is its potential as a new antitumor and antiviral drug candidate. Additionally, this compound hydrobromide has been shown to possess interesting biological properties that could be further explored in future research. However, one limitation of using this compound hydrobromide in lab experiments is its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions that could be explored in the study of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide. One direction could be the further exploration of its antitumor and antiviral activities, including the development of new drug candidates based on this compound hydrobromide. Additionally, the mechanism of action of this compound hydrobromide could be further elucidated, which could provide insight into the development of new cancer and antiviral drugs. Finally, the potential toxicity of this compound hydrobromide could be further studied, which could help to identify safe and effective dosages for use in lab experiments.
合成方法
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenyl isothiocyanate with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with hydrobromic acid to yield this compound hydrobromide in high purity.
科学研究应用
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide hydrobromide has been used in scientific research for various purposes, including the study of its antitumor and antiviral activities. In one study, this compound hydrobromide was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound hydrobromide has been shown to possess antiviral activity against the influenza A virus, making it a potential candidate for the development of new antiviral drugs.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS.BrH/c1-19-11-5-3-10(4-6-11)12-9-20-14(17-12)18-13-15-7-2-8-16-13;/h2-9H,1H3,(H,15,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASFYQIQXWXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4890866.png)
![3-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4890867.png)

![1-(3-methoxybenzoyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B4890893.png)

![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)

![methyl 3-{[(1-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4890946.png)
![3-(1-azepanylcarbonyl)-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4890947.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)